N-Methyl-N-thiazol-2-yl-hydrazine
Description
N-Methyl-N-thiazol-2-yl-hydrazine is a hydrazine derivative featuring a methyl group and a thiazole ring at the nitrogen atoms of the hydrazine core. Its synthesis typically involves alkylation and condensation reactions, as exemplified by protocols in , where methylhydrazine reacts with sulfur-containing heterocycles under reflux conditions. The compound’s structural simplicity and modular synthesis make it a versatile intermediate for generating bioactive heterocycles, such as triazoles and thiadiazoles . Key spectroscopic characteristics include IR absorption bands for N-H (3235 cm⁻¹), C=N (1645 cm⁻¹), and SO₂ groups (1345–1155 cm⁻¹), with distinct ¹H-NMR signals for methyl (δ 3.31 ppm) and aromatic protons (δ 7.86–7.92 ppm) .
Properties
Molecular Formula |
C4H7N3S |
|---|---|
Molecular Weight |
129.19 g/mol |
IUPAC Name |
1-methyl-1-(1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C4H7N3S/c1-7(5)4-6-2-3-8-4/h2-3H,5H2,1H3 |
InChI Key |
CLHPVXKPIYFXKO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=CS1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings and Contrasts
Bioactivity :
- N-Benzylidene-N'-thiazol-2-yl-hydrazines () exhibit dual inhibition of mycobacterial LeuRS and MetRS, critical for protein synthesis, whereas N-Methyl-N-thiazol-2-yl-hydrazine’s bioactivity remains underexplored but may share similar targets due to structural analogy .
- Nitroaryl-substituted derivatives () show potent antioxidant and MAO-B inhibition, likely due to electron-withdrawing nitro groups enhancing redox activity . In contrast, methyl-substituted analogs prioritize synthetic accessibility over targeted bioactivity .
Synthetic Flexibility :
Physicochemical Properties :
Limitations and Contradictions
- highlights dual enzyme inhibition in hydrazines, but shows that bulky coumarin-indolinone hybrids reduce antibacterial potency, suggesting a trade-off between substituent size and bioavailability .
- While nitro groups enhance MAO-B inhibition (), they may also increase toxicity, limiting therapeutic utility compared to methylated analogs .
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